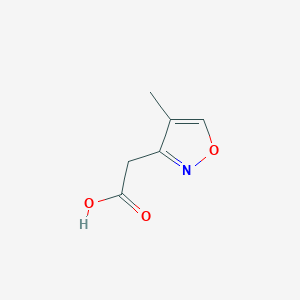![molecular formula C14H13FN4O2S B2721435 6-((2-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946332-96-3](/img/structure/B2721435.png)
6-((2-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound. It could include the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include looking at its reactivity, the products it forms, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability .Scientific Research Applications
Anticancer Activity
A variety of pyrazolo[3,4-d]pyrimidin-4-one derivatives, related to the structure , have been synthesized and tested for their anticancer activities. These compounds exhibit significant anticancer properties at low concentrations against human cancer cell lines, including lung, breast, and CNS cancers. Their synthesis involves various chemical reactions leading to the formation of novel compounds with potential therapeutic applications in oncology (Hammam et al., 2005).
Antiproliferative Activity
Research into thiazole/benzothiazole fused pyranopyrimidine derivatives has shown that these compounds, synthesized via microwave-assisted reactions, exhibit selective cytotoxicity towards cancer cells over normal cells. These findings suggest their potential as targeted anticancer agents, displaying potent antiproliferative activity against various cancer cell lines, including prostate, breast, cervical, and colon cancers (Nagaraju et al., 2020).
Antimicrobial Activities
Compounds synthesized from 2,6-dibenzylidene-3-methylcyclohexanone, including thiopyrimidine and thiazolopyrimidine derivatives, have shown significant antimicrobial properties. These synthesized compounds were tested against various microbes, demonstrating their potential as effective antimicrobial agents (Hawas et al., 2012).
Herbicidal Activity
A study on pyrimidinyloxybenzylamine derivatives, synthesized from 2-fluoro-6-hydroxy-N-substitutedaryl benzylamine, highlighted their application as key intermediates in producing herbicides. This research indicates the compound's utility not only in medicinal chemistry but also in agricultural chemistry, showcasing its versatility and potential in different scientific applications (Qi-sun, 2005).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-[(2-fluorophenyl)methylsulfanyl]-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2S/c15-11-4-2-1-3-9(11)8-22-14-17-12-10(13(21)18-14)7-16-19(12)5-6-20/h1-4,7,20H,5-6,8H2,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFARWCTTOCUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(C=NN3CCO)C(=O)N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-ethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2721356.png)
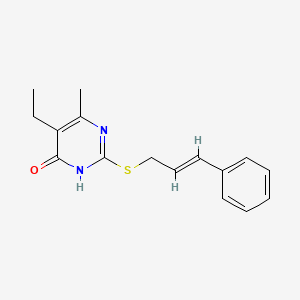
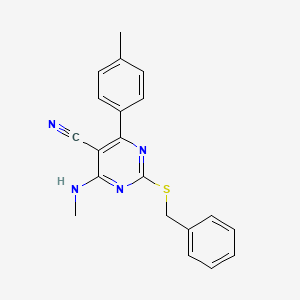
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2721361.png)

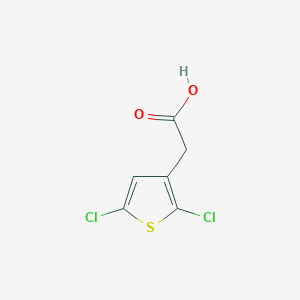

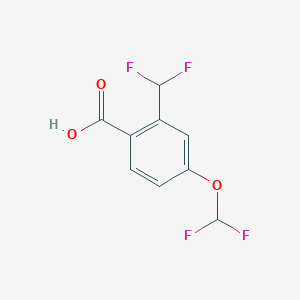

![ethyl 5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B2721372.png)
